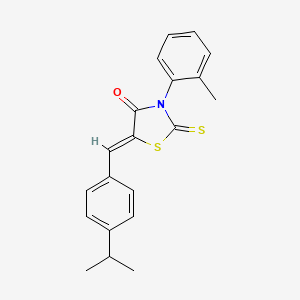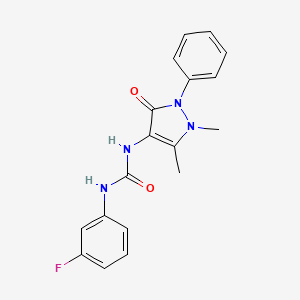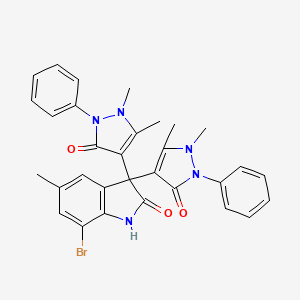![molecular formula C14H21NO6 B5197578 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5197578.png)
2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid is a chemical compound that combines the properties of both an amine and an alcohol. This compound is often used in various chemical and industrial applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with ethylenediamine to produce the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler amine or alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation or pain perception.
相似化合物的比较
Similar Compounds
- 2-[2-(3,4-Dimethylphenoxy)ethoxy]ethanol
- 2-[2-(3,4-Dimethylphenoxy)ethyl]amine
- 2-[2-(3,4-Dimethylphenoxy)ethyl]alcohol
Uniqueness
2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
属性
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-10-3-4-12(9-11(10)2)15-8-6-13-5-7-14;3-1(4)2(5)6/h3-4,9,13-14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODZXMZWKZGKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)


![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5197530.png)
![N-[3-(4-methoxyphenoxy)propyl]butan-1-amine](/img/structure/B5197538.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)

![[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B5197576.png)
![1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)
